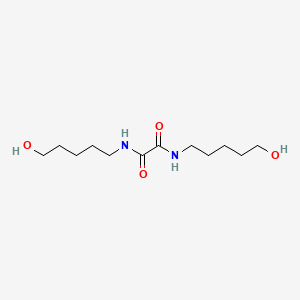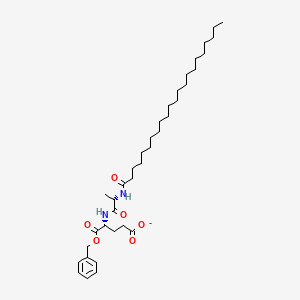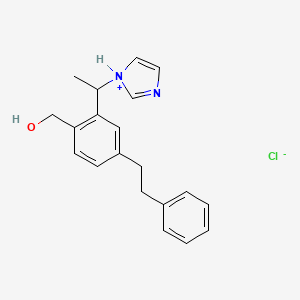
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride typically involves the reaction of 1-(p-phenethylphenyl)-2-(1-imidazolyl)propanol with hydrochloric acid. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
- Large-scale reactors to handle the bulk quantities of reactants.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products
- Oxidation products may include ketones or aldehydes.
- Reduction products may include reduced imidazole derivatives.
- Substitution products will depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-: The base compound without the hydrochloride group.
Other Imidazole Derivatives: Compounds such as clotrimazole and miconazole, which are known for their antifungal properties.
Uniqueness
1-Propanol, 1-(p-phenethylphenyl)-2-(1-imidazolyl)-, hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives.
Propriétés
Numéro CAS |
77234-91-4 |
|---|---|
Formule moléculaire |
C20H23ClN2O |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
[2-[1-(1H-imidazol-1-ium-1-yl)ethyl]-4-(2-phenylethyl)phenyl]methanol;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17;/h2-6,9-13,15-16,23H,7-8,14H2,1H3;1H |
Clé InChI |
UFDHMHUTGWPJHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)[NH+]3C=CN=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


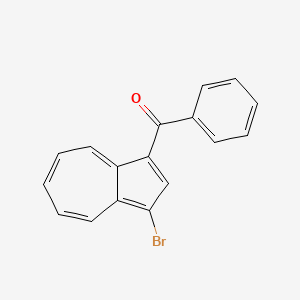
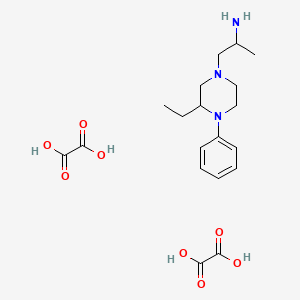

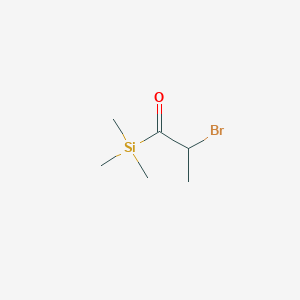
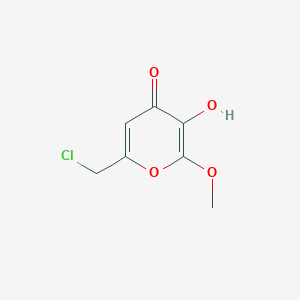
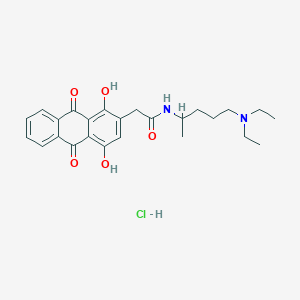
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
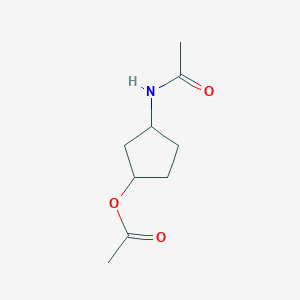
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
